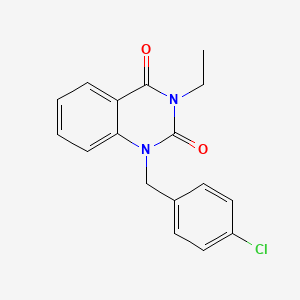
1-(4-chlorobenzyl)-3-ethyl-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline derivatives have garnered significant attention in the field of medicinal chemistry due to their versatile biological activities and potential therapeutic applications. The compound , belonging to this family, showcases a unique structure that invites a detailed exploration of its synthesis, structural characteristics, and intrinsic properties.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves multiple steps, including ring-opening, cyclization, substitution, and condensation reactions. These processes have been exemplified in studies where compounds with structural similarities to "1-(4-chlorobenzyl)-3-ethyl-2,4(1H,3H)-quinazolinedione" were synthesized through detailed methodologies involving spectroscopic and X-ray crystallography methods to confirm their structures (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is typically confirmed through X-ray crystallography, complemented by density functional theory (DFT) calculations. Studies have shown detailed geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, providing deep insights into the molecular structure and electronic properties of these compounds (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
Quinazoline derivatives participate in a variety of chemical reactions, leading to the formation of numerous biologically active compounds. For instance, they can undergo reactions with phosphorus oxychloride, leading to chlorination, or with different chloroformates, resulting in a range of quinazoline and quinazolinone derivatives with potential antimicrobial activity. The solvent plays a significant role in determining the reaction pathway and type of products synthesized (El-hashash et al., 2011).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various solvents and conditions. These properties are typically characterized through crystallographic analysis and spectroscopic methods, providing valuable information for their application in chemical synthesis and drug design.
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, including their reactivity, stability, and interactions with biological targets, are of paramount importance. Molecular docking studies suggest favorable interactions between these compounds and various proteins, indicating potential inhibitory activities and biological effects. DFT studies complement these findings by elucidating the electronic structure, which is fundamental in predicting the reactivity and interaction patterns of these molecules with biological targets (Zhixu Zhou et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Activity
Quinazolinediones, including 1-(4-chlorobenzyl)-3-ethyl-2,4(1H,3H)-quinazolinedione, are synthesized for various pharmacological studies. For instance, the synthesis of 3-amino-2,4(1H,3H)-quinazolinediones has been explored, with some compounds exhibiting anticonvulsant activity in mice, highlighting their potential in treating epilepsy and other seizure disorders (Kornet, Varia, & Beaven, 1984).
Potential Biological Activity
Research into 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds reveals the synthesis of new quinazolinediones with expected biological activity. These studies are significant for discovering compounds with potential therapeutic applications (Párkányi & Schmidt, 2000).
Inhibitors of Smooth Muscle Contraction
Some substituted quinazolinediones have been synthesized as potential inhibitors of smooth muscle contraction, indicating their utility in developing treatments for disorders involving involuntary muscle movements or spasms (Akgün, Hollstein, & Hurwitz, 1988).
Antimicrobial, Analgesic, and Anti-inflammatory Activity
A study on novel quinazoline derivatives, including design, synthesis, and preliminary pharmacological screening, sheds light on their antimicrobial, analgesic, and anti-inflammatory properties. This research underscores the role of quinazolinediones and their derivatives in developing new therapeutic agents with reduced side effects (Dash, Dash, Laloo, & Medhi, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-19-16(21)14-5-3-4-6-15(14)20(17(19)22)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWGWVOCRKBYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)
![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)
![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)
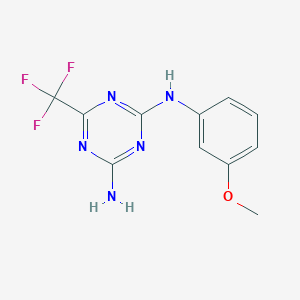
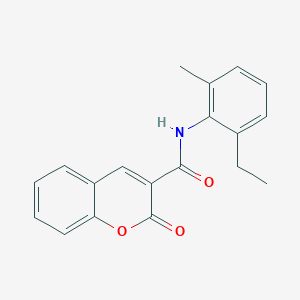
![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)
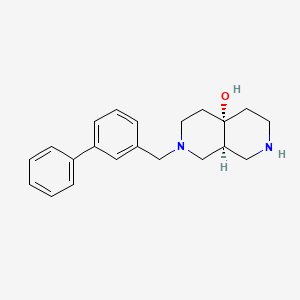
![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)
![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)
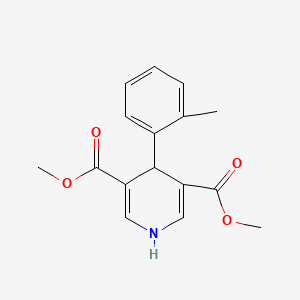
![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)